H-Leu-Trp-Met-Arg-OH
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Overview
Description
H-Leu-Trp-Met-Arg-OH is a peptide compound composed of four amino acids: L-arginine, L-leucine, L-tryptophan, and L-methionine. This compound has a molecular formula of C28H44N8O5S and a molecular weight of 604.76 g/mol .
Mechanism of Action
Target of Action
H-Leu-Trp-Met-Arg-OH, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid or L-Arginine, L-leucyl-L-tryptophyl-L-methionyl-, is a tetrapeptide . The primary target of this compound is aminopeptidase , an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates .
Mode of Action
This compound interacts with aminopeptidase by serving as a substrate for the enzyme . This means that the compound binds to the active site of the enzyme and undergoes a chemical reaction. The result of this interaction is the hydrolysis of the peptide, which is a process that involves the breaking of a bond in a molecule using water .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the aminopeptidase-mediated hydrolysis pathway . This pathway involves the breakdown of peptides into their constituent amino acids, which can then be used in various biological processes, including protein synthesis.
Result of Action
The primary result of the action of this compound is the hydrolysis of peptides . By serving as a substrate for aminopeptidase, it facilitates the breakdown of peptides into amino acids. This can have various downstream effects, depending on the specific biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Trp-Met-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-leucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-tryptophan and L-methionine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Trp-Met-Arg-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or other nucleophiles under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Leu-Trp-Met-Arg-OH has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the development of peptide-based materials and products.
Comparison with Similar Compounds
Similar Compounds
L-Arginine, L-leucyl-L-tryptophylglycyl-L-methionyl-L-glutaminylglycyl: Another peptide with similar amino acid composition but additional residues.
H-Leu-Trp-Met-Arg-OHL-phenylalanine: A peptide with a similar structure but different amino acid sequence.
Uniqueness
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5S/c1-16(2)13-19(29)24(37)36-23(14-17-15-33-20-8-5-4-7-18(17)20)26(39)34-21(10-12-42-3)25(38)35-22(27(40)41)9-6-11-32-28(30)31/h4-5,7-8,15-16,19,21-23,33H,6,9-14,29H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,30,31,32)/t19-,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRMRPAGMXZLU-UDIDDNNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435536 |
Source
|
Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-23-4 |
Source
|
Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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